molecular formula C12H12FLiN2O2 B2949959 Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197052-60-9

Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2949959
CAS No.: 2197052-60-9
M. Wt: 242.18
InChI Key: KEPPSNVOBMNXDD-UHFFFAOYSA-M
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Description

Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate: is a chemical compound that belongs to the class of organolithium compounds. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium reagents under controlled conditions. The reaction is usually carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) to prevent the formation of side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate: can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states, which can be useful in further chemical transformations.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: : Substitution reactions can introduce new functional groups into the compound, expanding its utility in synthesis.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate: has several applications in scientific research:

  • Biology: : The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and diagnostic tools.

  • Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate: can be compared with other similar compounds, such as Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate and Lithium 7-fluoro-1-ethyl-1H-benzo[d]imidazole-2-carboxylate . These compounds share structural similarities but differ in their alkyl groups, which can affect their reactivity and applications.

List of Similar Compounds

  • Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

  • Lithium 7-fluoro-1-ethyl-1H-benzo[d]imidazole-2-carboxylate

  • Lithium 7-fluoro-1-propyl-1H-benzo[d]imidazole-2-carboxylate

Properties

IUPAC Name

lithium;7-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-8(13)4-3-5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPPSNVOBMNXDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)CN1C2=C(C=CC=C2F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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